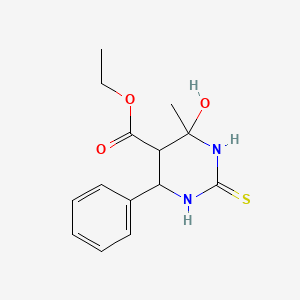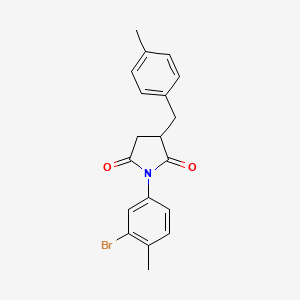![molecular formula C19H16F3NO3 B4303040 3-(4-methylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B4303040.png)
3-(4-methylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione
Descripción general
Descripción
3-(4-methylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known by its chemical name, TTP488, and is a small molecule antagonist of the receptor for advanced glycation end products (RAGE). In
Aplicaciones Científicas De Investigación
TTP488 has been studied extensively for its potential applications in the treatment of various diseases, including Alzheimer's disease, diabetes, and cancer. In Alzheimer's disease, TTP488 has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. TTP488 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of diabetes and cancer.
Mecanismo De Acción
TTP488 acts as an antagonist of 3-(4-methylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione, which is a cell surface receptor that binds to advanced glycation end products (AGEs). 3-(4-methylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione is involved in various cellular processes, including inflammation, oxidative stress, and cell survival. By blocking 3-(4-methylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione, TTP488 inhibits the downstream signaling pathways that lead to these processes, resulting in anti-inflammatory and anti-oxidative effects.
Biochemical and Physiological Effects:
TTP488 has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-oxidative effects, TTP488 has been shown to improve cognitive function in animal models of Alzheimer's disease. TTP488 has also been shown to reduce blood glucose levels in diabetic animal models, suggesting that it may have potential applications in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TTP488 has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it suitable for use in high-throughput screening assays. TTP488 has also been shown to have good bioavailability and pharmacokinetic properties, which are important factors for drug development. However, TTP488 has some limitations, including its specificity for 3-(4-methylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione and potential off-target effects.
Direcciones Futuras
There are several future directions for the study of TTP488. One area of research is the development of TTP488 analogs that have improved specificity and potency. Another area of research is the investigation of the potential therapeutic applications of TTP488 in other diseases, such as cancer and autoimmune disorders. Additionally, further studies are needed to elucidate the mechanisms of action of TTP488 and to identify potential biomarkers for patient selection and monitoring.
Propiedades
IUPAC Name |
3-[(4-methylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO3/c1-12-2-4-13(5-3-12)10-14-11-17(24)23(18(14)25)15-6-8-16(9-7-15)26-19(20,21)22/h2-9,14H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJARQUVIMCVJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-methylphenyl)-1-(5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302963.png)
![4-(2-fluorophenyl)-1-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302964.png)
![1-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302966.png)
![4-(2-fluorophenyl)-7,7-dimethyl-1-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302971.png)
![4-(2-chlorophenyl)-7,7-dimethyl-1-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302979.png)
![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl 2-fluorobenzoate](/img/structure/B4302985.png)
![4,4'-[piperazine-1,4-diylbis(methylene)]bis(2,6-diisopropylphenol)](/img/structure/B4302989.png)

![3-[(2-chloro-6-fluorobenzyl)thio]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4303008.png)
![2-benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B4303022.png)

![3-(4-chlorobenzyl)-1-[2-(3,4-diethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B4303030.png)
![4-[(3-bromo-4-methylphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B4303044.png)
